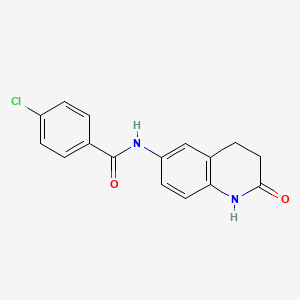![molecular formula C18H13F3N2O2 B6568198 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide CAS No. 1021216-88-5](/img/structure/B6568198.png)
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-fluorophenyl)acetamide” is an organic compound that contains several functional groups, including an oxazole ring, an acetamide group, and multiple fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains multiple phenyl rings, some of which are substituted with fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring and the fluorophenyl and acetamide groups . These functional groups could participate in a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the oxazole ring and the fluorophenyl and acetamide groups .科学研究应用
NFPA has been studied for its potential medicinal applications, with research focusing on its ability to act as an anti-inflammatory and analgesic agent. NFPA has also been studied for its potential to act as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, NFPA has been studied for its potential to act as a neuroprotective agent, as it has been found to protect neurons from oxidative damage.
作用机制
The exact mechanism of action of NFPA is still unknown, however, it is believed to act as an inhibitor of cyclooxygenase (COX)-2, which is an enzyme involved in the production of pro-inflammatory molecules. NFPA has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, NFPA has been found to inhibit the activity of 5-lipoxygenase (5-LOX), which is an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
NFPA has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, and to reduce inflammation. NFPA has also been found to inhibit the growth of cancer cells, induce apoptosis, and protect neurons from oxidative damage. Additionally, NFPA has been found to reduce pain and improve cognitive function.
实验室实验的优点和局限性
The advantages of using NFPA in laboratory experiments include its low cost, easy synthesis, and wide range of biochemical and physiological effects. Additionally, NFPA is non-toxic, making it a safe and effective agent for laboratory experiments. The main limitation of using NFPA in laboratory experiments is its lack of specificity, as it has been found to affect multiple pathways and processes.
未来方向
The future directions for NFPA include further research into its potential therapeutic applications, such as its potential to act as an anti-inflammatory and analgesic agent, an anti-cancer agent, and a neuroprotective agent. Additionally, further research into the mechanism of action of NFPA is needed in order to better understand its effects and potential therapeutic applications. Finally, further research into the safety and efficacy of NFPA is needed in order to assess its potential as a therapeutic agent.
合成方法
NFPA is synthesized through a six-step process that involves the condensation of 2-amino-4-fluorophenol and 2,4-difluorobenzaldehyde. This is followed by the Fischer indole synthesis, which involves the reaction of the condensation product with cyclohexanone in the presence of an acid catalyst. The reaction is then quenched with ammonium chloride, and the product is purified through recrystallization. Finally, the product is reacted with 4-fluorobenzoyl chloride to form NFPA.
安全和危害
属性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSZROWJEGVTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)
![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)
![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)
![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)
![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)
![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)
![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)
![4-(pyrrolidine-1-sulfonyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568188.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B6568192.png)